Aceanthrenequinone
Overview
Description
Aceanthrenequinone is a cyclic α-diketone . It reacts with hexaethyltriaminophosphine in the presence of fullerene C (60), to yield methanofullerene derivatives . Hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been reported .
Synthesis Analysis
Aceanthrenequinone (AATQ) is a novel photosensitizer with high-photoinitiating ability . It has been used in the synthesis of spiro-tricyclic porphodimethenes . The hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been studied . In reactions with the Brønsted superacid CF(3)SO(3)H (triflic acid), the condensation products are formed in good yields (58-99%, 10 examples) with high regioselectivity .Molecular Structure Analysis
The empirical formula of Aceanthrenequinone is C16H8O2 . Its molecular weight is 232.23 . The SMILES string representation of its structure is O=C1C(=O)c2c3ccccc3cc4cccc1c24 .Chemical Reactions Analysis
Aceanthrenequinone reacts with hexaethyltriaminophosphine in the presence of fullerene C(60), to yield methanofullerene derivatives . Hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been reported .Physical And Chemical Properties Analysis
Aceanthrenequinone is a solid substance . Its melting point is between 270-273 °C (lit.) . It is a reddish-brown powder .Scientific Research Applications
Deoxygenation in the Presence of Fullerene C60 : A study by Romanova et al. (2011) investigated the reactions of cyclic α-diketones like acenaphthenequinone, aceanthrenequinone, and N-alkylisatins with hexaethyltriaminophosphine in the presence of fullerene C60. This process resulted in the formation of methanofullerene derivatives under mild conditions, indicating potential applications in organic chemistry and materials science (Romanova et al., 2011).
Hydroxyalkylation Reactions with Arenes in Superacid : Klumpp et al. (2008) studied the hydroxyalkylation reactions of aceanthrenequinone with various arenes, using Brønsted superacid. They achieved condensation products with high regioselectivity and yield, demonstrating the chemical versatility of aceanthrenequinone in reactions involving superacids (Klumpp et al., 2008).
Reactions with Aromatic and Aliphatic Amines : Amer et al. (2015) explored the reactions of acenaphthenequinone and aceanthrenequinone with various amines. They discovered new compounds with potential pharmacological properties, indicating the significance of aceanthrenequinone in synthesizing new chemical entities (Amer et al., 2015).
Synthesis of Spiro-Tricyclic Porphodimethenes : Harmjanz et al. (2001) demonstrated the acid-catalyzed [2 + 2] condensation reactions of aceanthrenequinone with other compounds, leading to novel spiro-tricyclic porphodimethenes. This study highlights the potential of aceanthrenequinone in synthesizing complex molecular structures useful in various scientific fields (Harmjanz et al., 2001).
Safety And Hazards
Aceanthrenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
aceanthrylene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBDWAANBTYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311753 | |
Record name | 1,2-Aceanthrylenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Aceanthrylenedione | |
CAS RN |
6373-11-1 | |
Record name | 1,2-Aceanthrylenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Aceanthrylenedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Aceanthrylenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Aceanthrylenedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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